molecular formula C25H29N3O4S2 B2419947 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide CAS No. 1251584-43-6

3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B2419947
CAS No.: 1251584-43-6
M. Wt: 499.64
InChI Key: UCMRDJRZYCHSBI-UHFFFAOYSA-N
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Description

3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C25H29N3O4S2 and its molecular weight is 499.64. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalytic Applications

The development of highly enantioselective Lewis basic catalysts using derivatives similar to the specified compound has been explored. These catalysts demonstrate significant potential in the hydrosilylation of N-aryl imines, showcasing high yields and enantioselectivities for a broad range of substrates, including aromatic and aliphatic ketimines. The arene sulfonyl group plays a crucial role in achieving high enantioselectivity, highlighting the compound's relevance in asymmetric synthesis (Zhouyu Wang et al., 2006).

Antimicrobial and Antiviral Activities

Research into novel heterocyclic compounds derived from visnaginone and khellinone, which bear structural similarities to the given chemical, has shown significant antimicrobial and anti-inflammatory properties. These compounds have been evaluated as COX-1/COX-2 inhibitors, revealing high inhibitory activity and potential therapeutic applications (A. Abu‐Hashem et al., 2020).

Receptor Binding and Molecular Interaction Studies

The impact of carboxamide/sulfonamide replacement in arylpiperazinylalkyl derivatives on their activity towards serotonin and dopamine receptors has been explored, indicating the significance of chemical modifications on affinity and selectivity towards these receptors. This research provides insights into the design of compounds with potential applications in neuropsychiatric disorder treatments (P. Kowalski et al., 2017).

Synthesis and Evaluation of Piperazine Derivatives

Studies on the preparation of piperazine derivatives as 5-HT7 receptor antagonists have yielded compounds with promising IC50 values, indicating their potential as therapeutic agents targeting serotonin receptors. This research underscores the versatility of piperazine derivatives in medicinal chemistry (Juhee Yoon et al., 2008).

Green Synthetic Approaches

The green synthesis of thiophenyl pyrazoles and isoxazoles demonstrates the utility of adopting environmentally friendly methodologies in the development of compounds with potential antibacterial and antifungal activities. This approach highlights the importance of sustainable practices in chemical synthesis (D. Sowmya et al., 2018).

Properties

IUPAC Name

3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl-N-(4-propan-2-ylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4S2/c1-18(2)19-7-9-20(10-8-19)26-25(29)24-23(11-16-33-24)34(30,31)28-14-12-27(13-15-28)21-5-4-6-22(17-21)32-3/h4-11,16-18H,12-15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMRDJRZYCHSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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